molecular formula C12H18O3 B070632 methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate CAS No. 192227-54-6

methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate

Cat. No.: B070632
CAS No.: 192227-54-6
M. Wt: 210.27 g/mol
InChI Key: QMPRNINYIILURW-MFQSTILNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Cyclization reactions: These are used to form the pentalene core structure.

    Hydrogenation: This is used to achieve the hexahydro configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can further hydrogenate the compound or reduce specific functional groups.

    Substitution: This involves replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce fully saturated hydrocarbons.

Scientific Research Applications

methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological activity.

Properties

CAS No.

192227-54-6

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-3-15-11-7-10(12(13)14-2)8-5-4-6-9(8)11/h4,6,8-11H,3,5,7H2,1-2H3/t8-,9+,10?,11?/m1/s1

InChI Key

QMPRNINYIILURW-MFQSTILNSA-N

Isomeric SMILES

CCOC1CC([C@H]2[C@@H]1C=CC2)C(=O)OC

SMILES

CCOC1CC(C2C1C=CC2)C(=O)OC

Canonical SMILES

CCOC1CC(C2C1C=CC2)C(=O)OC

Synonyms

1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.